1-(1-bromoethyl)-2-fluoro-3-methoxybenzene
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Overview
Description
1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene is an organic compound with the molecular formula C9H10BrFO It is a derivative of benzene, featuring a bromoethyl group, a fluoro substituent, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-bromoethyl)-2-fluoro-3-methoxybenzene typically involves the bromination of an appropriate precursor. One common method is the bromination of 2-fluoro-3-methoxyethylbenzene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 1-(1-hydroxyethyl)-2-fluoro-3-methoxybenzene.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, yielding 2-fluoro-3-methoxyethylbenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed:
Nucleophilic Substitution: 1-(1-Hydroxyethyl)-2-fluoro-3-methoxybenzene.
Oxidation: Corresponding ketones or aldehydes.
Reduction: 2-Fluoro-3-methoxyethylbenzene.
Scientific Research Applications
1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of polymers and advanced materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Medicinal Chemistry: Researchers explore its potential as a building block for drug development, particularly in designing molecules with specific biological activities.
Mechanism of Action
The mechanism of action of 1-(1-bromoethyl)-2-fluoro-3-methoxybenzene in chemical reactions involves the interaction of its functional groups with various reagents:
Nucleophilic Substitution: The bromo group acts as a leaving group, allowing nucleophiles to attack the carbon atom and replace the bromo group.
Oxidation and Reduction: The compound’s functional groups undergo electron transfer processes, leading to the formation of new bonds and the transformation of the molecule.
Comparison with Similar Compounds
1-(1-Bromoethyl)-2-fluorobenzene: Lacks the methoxy group, resulting in different reactivity and applications.
1-(1-Bromoethyl)-3-methoxybenzene:
1-(1-Bromoethyl)-2-methoxybenzene: Lacks the fluoro group, leading to variations in its reactivity and applications.
Uniqueness: 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene is unique due to the presence of both fluoro and methoxy groups, which impart distinct electronic and steric effects. These effects influence its reactivity and make it a valuable intermediate in organic synthesis and materials science .
Properties
CAS No. |
1936308-27-8 |
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Molecular Formula |
C9H10BrFO |
Molecular Weight |
233.1 |
Purity |
95 |
Origin of Product |
United States |
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